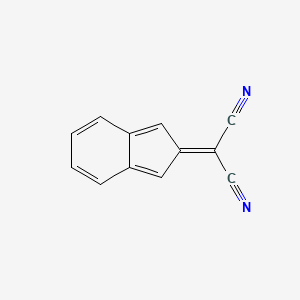![molecular formula C20H25NO4 B14322406 4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 105831-55-8](/img/structure/B14322406.png)
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one is a synthetic organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a furobenzopyran core with a diethylamino pentyl ether substituent, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furobenzopyran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diethylamino pentyl group: This step involves the reaction of the furobenzopyran core with a diethylamino pentyl halide in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ether linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ether or amide derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific optical properties.
Wirkmechanismus
The mechanism of action of 4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one involves its interaction with cellular components. It can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen, generating reactive oxygen species that can induce cell damage. This property is particularly useful in photodynamic therapy for cancer treatment. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxypsoralen: Another furocoumarin with similar photosensitizing properties.
Isopimpinellin: A dimethoxy derivative of furocoumarin with potential therapeutic applications.
Heraclenin: A furocoumarin derivative with known biological activities.
Uniqueness
4-{[5-(Diethylamino)pentyl]oxy}-7H-furo3,2-gbenzopyran-7-one is unique due to its specific diethylamino pentyl ether substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
105831-55-8 |
|---|---|
Molekularformel |
C20H25NO4 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-[5-(diethylamino)pentoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H25NO4/c1-3-21(4-2)11-6-5-7-12-24-20-15-8-9-19(22)25-18(15)14-17-16(20)10-13-23-17/h8-10,13-14H,3-7,11-12H2,1-2H3 |
InChI-Schlüssel |
SBHNWIOHKSPWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


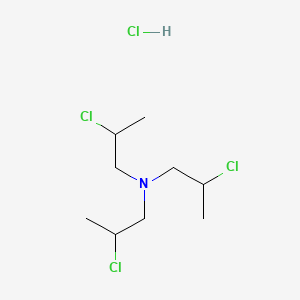
![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
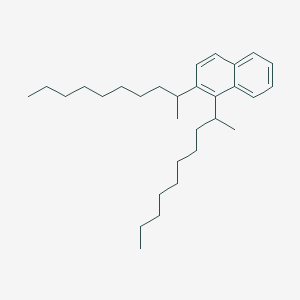
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
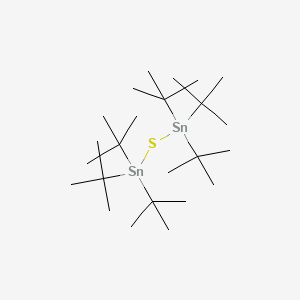
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
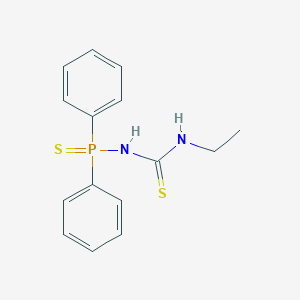
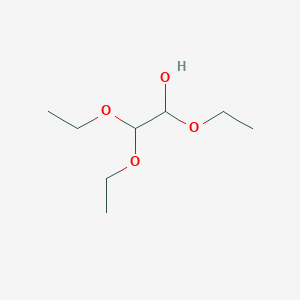
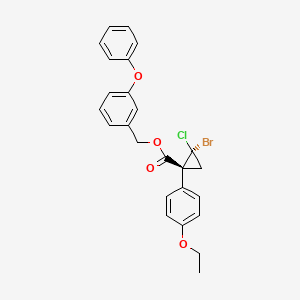
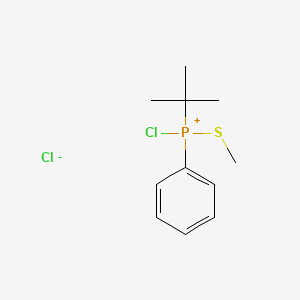
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
